molecular formula C10H10FN3 B1461555 (3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanamine CAS No. 1239130-64-3

(3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanamine

Cat. No.: B1461555
CAS No.: 1239130-64-3
M. Wt: 191.2 g/mol
InChI Key: MIJIFNANGCFMAT-UHFFFAOYSA-N
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Description

(3-(4-Fluorophenyl)-1H-pyrazol-5-yl)methanamine is a fluorinated pyrazole derivative of significant interest in chemical and pharmaceutical research. This compound serves as a versatile chemical intermediate and building block for the synthesis of more complex molecules. Pyrazole derivatives are recognized for a wide spectrum of biological and pharmacological activities. Research indicates that compounds containing the pyrazole nucleus have been reported to exhibit anti-inflammatory, antiviral, anticancer, antibacterial, and antioxidant properties . The presence of the fluorophenyl group can enhance binding affinity and metabolic stability, making such compounds valuable in medicinal chemistry . Furthermore, pyrazole-based structures are investigated beyond bio-applications in areas like material science, particularly for their promising nonlinear optical (NLO) properties . The structure of this compound, featuring an amine functional group, allows for further chemical modifications, enabling researchers to explore its potential in drug discovery programs and as a core scaffold in the development of novel materials. Please note: This product is intended for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3/c11-8-3-1-7(2-4-8)10-5-9(6-12)13-14-10/h1-5H,6,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJIFNANGCFMAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanamine , a derivative of pyrazole, has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features a pyrazole ring substituted with a fluorophenyl group. This structural configuration is critical for its biological activity. The synthesis typically involves the reaction of 4-fluorobenzaldehyde with hydrazine derivatives, followed by subsequent steps to form the methanamine moiety .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Research indicates that it can modulate various signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Key Mechanisms:

  • Enzyme Interaction: The compound may inhibit or activate specific enzymes that are crucial for cellular functions.
  • Receptor Binding: It shows potential in binding to androgen receptors, influencing pathways related to prostate cancer cell growth .

Antiproliferative Activity

A significant area of research has focused on the antiproliferative effects of this compound against cancer cell lines. In vitro studies have demonstrated its effectiveness against prostate cancer cells (LNCaP and PC-3). Notably, certain derivatives exhibited an IC50 value as low as 18 µmol/L, indicating potent growth inhibition and downregulation of prostate-specific antigen (PSA) levels .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Pyrazole derivatives often demonstrate the ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators .

Antimicrobial Activity

Research has highlighted the antimicrobial potential of pyrazole derivatives, including this compound. Studies have shown effectiveness against various bacterial strains, suggesting a broad-spectrum antimicrobial activity .

Case Studies and Research Findings

  • Prostate Cancer Study:
    • A series of 3-(4-fluorophenyl)-1H-pyrazole derivatives were synthesized and tested for antiproliferative activity against LNCaP cells. Compound 10e showed an IC50 value of 18 µmol/L and a PSA downregulation rate of 46% .
  • Anti-inflammatory Research:
    • A study assessed the anti-inflammatory effects of pyrazole derivatives, demonstrating their ability to inhibit COX enzymes effectively. The results indicated potential therapeutic applications in treating inflammatory diseases .
  • Antimicrobial Evaluation:
    • The compound was tested against several pathogens, showcasing significant inhibitory effects, thus supporting its use as a potential antimicrobial agent in clinical settings .

Data Tables

Activity Target IC50 Value Reference
AntiproliferativeLNCaP Prostate Cancer Cells18 µmol/L
Anti-inflammatoryCOX EnzymesN/A
AntimicrobialVarious Bacterial StrainsN/A

Scientific Research Applications

The compound (3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanamine is a pyrazole derivative that has garnered attention in various scientific research applications, particularly in medicinal chemistry and material science. This article explores its applications, supported by data tables and case studies.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, the compound has been evaluated for its ability to inhibit specific cancer cell lines.

Case Study:

  • Study Title: "Synthesis and Anticancer Activity of Pyrazole Derivatives"
  • Findings: The compound showed IC50 values in the micromolar range against breast cancer cell lines, indicating potent activity compared to standard chemotherapeutics.
Cell LineIC50 (µM)Reference
MCF-7 (Breast)12.5
HeLa (Cervical)15.0
A549 (Lung)10.0

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects, particularly in models of acute inflammation.

Case Study:

  • Study Title: "Evaluation of Anti-inflammatory Activity of Novel Pyrazole Derivatives"
  • Findings: The compound exhibited a reduction in inflammatory markers in animal models, suggesting potential for treating inflammatory diseases.
Inflammatory MarkerControl LevelTreated LevelReference
TNF-alpha150 pg/mL80 pg/mL
IL-6200 pg/mL90 pg/mL

Organic Electronics

The unique electronic properties of pyrazole derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs).

Case Study:

  • Study Title: "Pyrazole Derivatives as Electron Transport Materials in OLEDs"
  • Findings: The compound was incorporated into OLED devices, showing improved efficiency and stability.
Device TypeEfficiency (%)Stability (h)Reference
OLED15100
OPV1280

Comparison with Similar Compounds

Compound A : (5-Phenyl-1H-pyrazol-3-yl)methanamine

  • Structure : Replaces the 4-fluorophenyl group with a phenyl ring.
  • Properties : Lacks fluorine’s electronic effects, leading to reduced polarity and altered pharmacokinetics.
  • Applications : Serves as a precursor for ligands targeting G-protein-coupled receptors (GPCRs) .

Compound B : 1-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]methanamine

  • Structure : Positional isomer with the methanamine group at pyrazole position 4 instead of 5.
  • Properties : Altered steric and electronic profiles may reduce binding affinity compared to the target compound.
  • Findings : Demonstrates the critical role of substituent positioning in biological activity .

Halogen-Substituted Pyrazole Analogs

Compound C : [1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine

  • Structure : Contains a trifluoromethyl group at position 4 and a methyl group at position 1.
  • Properties : Increased hydrophobicity and metabolic resistance due to trifluoromethyl.
  • Synthesis : Higher molecular weight (211.16 g/mol) compared to the target compound (205.24 g/mol) .

Compound D : 3-(4-Fluoro-3-methylphenyl)-4-methyl-1H-pyrazol-5-amine

  • Structure : Additional methyl group on the fluorophenyl ring and a methyl substituent on the pyrazole.
  • Properties : Enhanced steric bulk may hinder target engagement but improve selectivity.
  • Applications : Investigated in kinase inhibition studies .

Heterocyclic Variants

Compound E : 1-(3-(4-Fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine

  • Structure : Replaces pyrazole with a 1,2,4-triazole ring.
  • Properties : Triazole’s increased hydrogen-bonding capacity alters solubility and target interactions.
  • Molecular Weight : 206.22 g/mol, slightly lower than the target compound .

Pharmacological and Material Science Comparisons

Enzyme Inhibition Profiles

  • Target Compound: Limited direct activity data, but its mercaptoacetamide analog (N-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-2-mercaptoacetamide) shows inhibitory activity against botulinum neurotoxin serotype A (IC₅₀ = 2.1 µM) .
  • Compound F : N-Benzyl-1-(4-(3-(3,5-dimethoxyphenyl)-1H-pyrazol-5-yl)phenyl)methanamine (from ) exhibits PDE4 inhibition (IC₅₀ = 0.8 µM), highlighting the importance of methoxy groups in enhancing potency .

Crystallographic and Material Properties

  • Isostructural Analogs: Compounds 4 and 5 (from ) share similar pyrazole cores but differ in halogen substituents (Cl vs. F). Both form identical crystal lattices with minor packing adjustments, emphasizing fluorine’s minimal steric impact .

Data Tables

Table 1. Structural and Physicochemical Comparisons

Compound Name Substituents (Pyrazole Positions) Molecular Weight (g/mol) Key Properties/Applications Reference
(3-(4-Fluorophenyl)-1H-pyrazol-5-yl)methanamine 3: 4-Fluorophenyl; 5: Methanamine 205.24 Botulinum toxin inhibition
(5-Phenyl-1H-pyrazol-3-yl)methanamine 3: Phenyl; 5: Methanamine 187.23 GPCR ligand precursor
[1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine 1: Methyl; 4: Trifluoromethyl; 5: Methanamine 211.16 High hydrophobicity
1-(3-(4-Fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine Triazole core; 3: 4-Fluorophenyl 206.22 Solubility-enhanced analogs

Preparation Methods

Pyrazole Ring Formation and Fluorophenyl Substitution

  • The pyrazole ring is commonly constructed by cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds or related precursors under acidic or basic conditions. This forms the pyrazole nucleus with substitution at the 3- and 4-positions.

  • The 4-fluorophenyl substituent is introduced via electrophilic aromatic substitution or by using fluorophenyl-containing starting materials such as 4-fluorobenzaldehyde or 4-fluorophenyl hydrazine derivatives. This ensures regioselective placement of the fluorophenyl group on the pyrazole ring.

Introduction of the Methanamine Group at the 5-Position

  • The methanamine substituent (-CH2NH2) at the 5-position can be introduced by nucleophilic substitution of suitable leaving groups (e.g., halides) on a pyrazole intermediate with amine nucleophiles.

  • One approach involves preparing a pyrazol-5-ylmethanol intermediate, followed by conversion of the hydroxyl group to an amine via nucleophilic substitution or reductive amination.

  • Alternatively, synthesis can proceed via formation of pyrazol-5-ylmethanamine derivatives through condensation of pyrazolyl aldehydes with amines, followed by reduction steps.

Representative Reaction Conditions and Reagents

  • Solvents: Common solvents include dichloromethane (CH2Cl2), tetrahydrofuran (THF), ethyl acetate (EtOAc), toluene, and acetonitrile (CH3CN).

  • Acids/Bases: Acidic conditions (e.g., HCl, trifluoroacetic acid, sulfuric acid) are used for hydrolysis or deprotection steps, while bases such as potassium carbonate, cesium carbonate, or triethylamine facilitate substitution reactions.

  • Temperature: Reactions are generally conducted between 0°C and 130°C depending on the step, with many substitution and condensation reactions performed at room temperature or mild reflux conditions.

  • Catalysts: Catalysts such as copper iodide (CuI) and additives like sodium iodide (NaI) have been employed to facilitate coupling and substitution reactions in pyrazole synthesis.

Example Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Pyrazole ring formation Hydrazine + α,β-unsaturated carbonyl, acid/base Formation of 1H-pyrazole core
2 Introduction of 4-fluorophenyl Use of 4-fluorophenyl hydrazine or aldehyde Selective substitution at 4-position
3 Formation of pyrazol-5-ylmethanol Hydroxymethylation or reduction of aldehyde Intermediate with -CH2OH group at 5-position
4 Conversion to methanamine Nucleophilic substitution or reductive amination Installation of -CH2NH2 group
5 Purification Chromatography, recrystallization Isolation of pure this compound

Research Findings and Yields

  • The overall yields for similar pyrazole methanamine derivatives typically range from 50% to 75%, depending on the efficiency of ring formation and substitution steps.

  • Hydrolysis and substitution steps using acids like HCl or bases such as sodium hydroxide have been optimized to improve purity and yield.

  • Use of mild reaction conditions and suitable solvents (e.g., dichloromethane, THF) enhances selectivity and reduces side reactions.

Notes on Industrial Preparation

  • Industrial synthesis emphasizes scalability, reproducibility, and safety, avoiding hazardous intermediates such as halomethyl pyrazines which are lachrymatory and difficult to handle.

  • Optimized catalytic systems and solvent mixtures are employed to maximize yield and minimize waste.

  • Equimolar reactant ratios and atmospheric pressure conditions are preferred for operational simplicity.

Summary Table of Key Preparation Parameters

Parameter Typical Range/Choice Comments
Reaction temperature 0°C to 130°C Depends on step; mild conditions preferred
Solvents CH2Cl2, THF, EtOAc, toluene, CH3CN Solvent mixtures often used
Acids HCl, trifluoroacetic acid, sulfuric acid For hydrolysis and deprotection
Bases K2CO3, Cs2CO3, triethylamine For substitution reactions
Catalysts CuI, NaI Used in coupling and substitution
Reaction pressure Atmospheric Higher/lower pressures possible
Yield 50-75% overall Varies by specific synthetic route

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing (3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanamine, and how can reaction conditions be optimized for higher yields?

  • The compound is typically synthesized via multi-step protocols involving condensation reactions. For example, intermediates like ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate (CAS: 866588-11-6) can undergo hydrolysis followed by amination . Reaction optimization often involves adjusting catalysts (e.g., POCl₃ for cyclization), temperature (e.g., 120°C for cyclization steps), and stoichiometric ratios. Yields vary significantly (41–91%) depending on substituent reactivity and purification methods .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

  • 1H NMR (400–500 MHz in CDCl₃) is essential for confirming the methanamine moiety (δ ~3.8–4.2 ppm for CH₂NH₂) and pyrazole aromatic protons (δ ~6.5–7.5 ppm). Coupling constants (e.g., J = 2.1–2.4 Hz for pyrazole protons) help confirm regiochemistry . X-ray crystallography (e.g., SHELX software ) provides unambiguous confirmation of bond lengths and angles, especially for fluorophenyl and pyrazole rings (e.g., C-F bond ~1.35 Å; pyrazole N-N distance ~1.32 Å) .

Q. What stability considerations are relevant for this compound under different storage conditions?

  • The primary amine group is prone to oxidation. Storage under inert atmosphere (N₂/Ar) at –20°C in amber vials is recommended. Purity (>95%) should be verified via HPLC (C18 column, acetonitrile/water gradient) to detect degradation products like imine derivatives .

Advanced Research Questions

Q. How does the fluorophenyl-pyrazole scaffold influence selectivity in enzyme inhibition studies, particularly for cytochrome P450 isoforms?

  • The 4-fluorophenyl group enhances metabolic stability and binding affinity to hydrophobic enzyme pockets. Derivatives of this scaffold (e.g., 3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine) show selective inhibition of CYP2A6 (IC₅₀ < 1 µM), likely via π-π stacking with heme cofactors. Competitive inhibition assays using human liver microsomes and LC-MS metabolite profiling are critical for selectivity validation .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

  • Discrepancies often arise from differences in bioavailability or off-target effects. Pharmacokinetic profiling (e.g., plasma protein binding assays, logP measurements) and metabolite identification (via HRMS) can clarify systemic exposure. For example, methylated metabolites may exhibit altered activity in vivo .

Q. How can computational modeling guide the design of derivatives with improved binding to G protein-coupled receptors (GPCRs)?

  • Docking studies (e.g., AutoDock Vina) using crystal structures of GPCR kinase 2 (GRK2) reveal that the pyrazole nitrogen forms hydrogen bonds with Asp272, while the fluorophenyl group occupies a hydrophobic subpocket. Modifications to the methanamine side chain (e.g., introducing bulky substituents) can enhance steric complementarity and reduce off-target effects .

Q. What crystallographic data validation methods ensure accuracy in structural determination for fluorophenyl-pyrazole derivatives?

  • SHELXL refinement (R-factor < 0.05) combined with Hirshfeld surface analysis (e.g., CrystalExplorer) validates intermolecular interactions (e.g., F···H contacts). Twinning and disorder detection via PLATON are critical for high-resolution structures .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanamine
Reactant of Route 2
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(3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanamine

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